[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
CAS No.: 1651840-82-2
Cat. No.: VC2578656
Molecular Formula: C13H20F6N2O5
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1651840-82-2 |
|---|---|
| Molecular Formula | C13H20F6N2O5 |
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | [1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7) |
| Standard InChI Key | CVNYWORGFLRUQY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt consists of a base compound linked with two trifluoroacetic acid molecules. The base structure features an azetidine ring (a four-membered nitrogen-containing ring) connected to a piperidine ring (a six-membered nitrogen-containing ring) with a hydroxymethyl substituent. This unique structural arrangement contributes to its potential pharmacological properties and research applications.
Fundamental Chemical Data
The compound is characterized by the following key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1651840-82-2 |
| IUPAC Name | (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) |
| Molecular Formula | C₁₃H₂₀F₆N₂O₅ |
| Molecular Weight | 398.3 g/mol |
| Physical Form | Solid |
| Recommended Storage | Refrigerated |
| Purity (Commercial) | ≥95% |
The compound belongs to the broader class of piperidine derivatives, which are known for their diverse pharmacological properties and applications in medicinal chemistry. The molecular structure contains two nitrogen-containing heterocyclic rings: the four-membered azetidine ring and the six-membered piperidine ring, with a hydroxymethyl group attached to the piperidine ring.
Structural Identifiers
For research and database purposes, the compound is characterized by several standardized structural identifiers:
| Identifier Type | Value |
|---|---|
| InChI Code | 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) |
| InChI Key | CVNYWORGFLRUQY-UHFFFAOYSA-N |
| SMILES | OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.OCC1CCN(C2CNC2)CC1 |
| MDL Number | MFCD26406707 |
These identifiers provide standardized ways to represent the chemical structure in databases and computer systems, facilitating research and information exchange .
| Supplier | Package Size | Price (USD) | Purity |
|---|---|---|---|
| Matrix Scientific | 100 mg | $536 | 95% |
| Matrix Scientific | 250 mg | $840 | 95% |
| Matrix Scientific | 500 mg | $1,260 | 95% |
| American Custom Chemicals Corporation | 5 mg | $505.07 | 95% |
| Synthonix Corporation | Various | Not specified | ≥95% |
This pricing structure reflects the compound's status as a specialized research chemical with relatively limited production volume . The significant price for even small quantities indicates the complexity of its synthesis and purification processes.
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